molecular formula C20H13BrFN3O3 B11536936 3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate

3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate

Cat. No.: B11536936
M. Wt: 442.2 g/mol
InChI Key: RUKONQCBLZXRGL-YSURURNPSA-N
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Description

3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate is a complex organic compound featuring a combination of pyridyl, hydrazono, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Coupling with Phenyl 3-fluorobenzoate: The hydrazone intermediate is then coupled with phenyl 3-fluorobenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the pyridyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a catalyst.

Major Products

    Oxidation: Formation of oxides or N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the presence of the pyridyl and hydrazono groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural complexity allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazono group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-({(E)-2-[(5-chloro-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate
  • 3-({(E)-2-[(5-methyl-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate

Uniqueness

Compared to similar compounds, 3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate is unique due to the presence of the bromine atom in the pyridyl ring. This bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of the hydrazono and fluorobenzoate groups provides a unique set of chemical properties that can be exploited in different applications.

Properties

Molecular Formula

C20H13BrFN3O3

Molecular Weight

442.2 g/mol

IUPAC Name

[3-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C20H13BrFN3O3/c21-16-8-15(11-23-12-16)19(26)25-24-10-13-3-1-6-18(7-13)28-20(27)14-4-2-5-17(22)9-14/h1-12H,(H,25,26)/b24-10+

InChI Key

RUKONQCBLZXRGL-YSURURNPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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